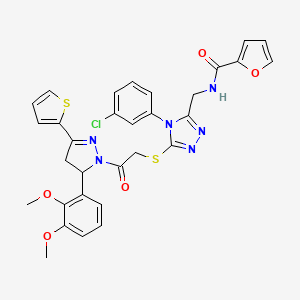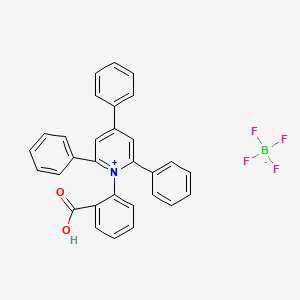![molecular formula C15H16N4O B2601642 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-70-4](/img/structure/B2601642.png)
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C15H17N5O . It is a solid substance with a molecular weight of 283.33 .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been reported in several studies . For instance, one study described the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .
Molecular Structure Analysis
The molecular structure of “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) .
Physical And Chemical Properties Analysis
“7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a solid substance .
Applications De Recherche Scientifique
Antibacterial Activity Compounds like 1,2,4-triazole-containing hybrids have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious pathogen causing a spectrum of diseases. These hybrids exhibit multiple antibacterial mechanisms and are considered promising broad-spectrum antibacterial agents, including against drug-resistant strains (Li & Zhang, 2021).
Optical Sensors and Biological Significance Pyrimidine derivatives, part of the chemical class to which the target compound relates, are highlighted for their use in optical sensors and hold various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them ideal for sensing applications, alongside their significant biological functions (Jindal & Kaur, 2021).
Biological Features and Drug Development The extensive study of 1,2,4-triazole derivatives, including the synthesis and identification of new drugs with diverse biological activities, emphasizes the importance of this chemical class in developing novel therapeutic agents. These compounds demonstrate a range of activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties (Ohloblina, 2022).
Optoelectronic Materials The integration of pyrimidine and triazine rings into π-extended conjugated systems is noteworthy for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, showcasing the versatility of pyrimidine derivatives in material science (Asgaonkar et al., 2022).
Safety And Hazards
The safety information for “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOIJPDFNPVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC=NN23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![N-(2-chloro-6-methylphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2601561.png)
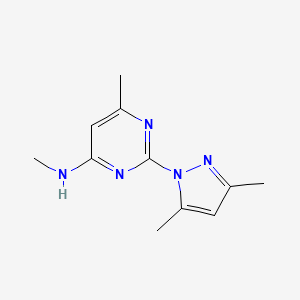

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
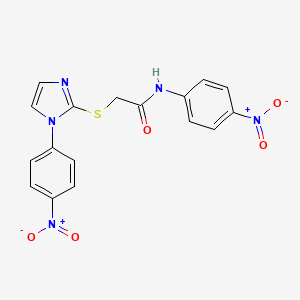
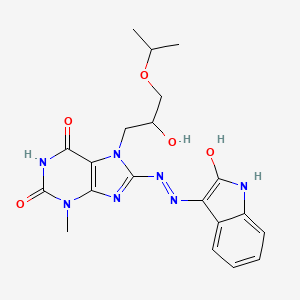
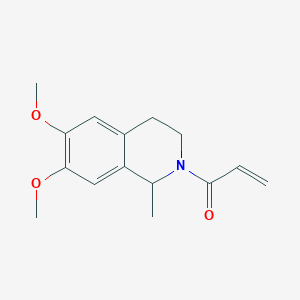
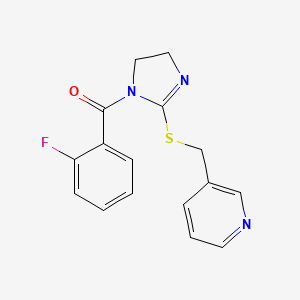
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
